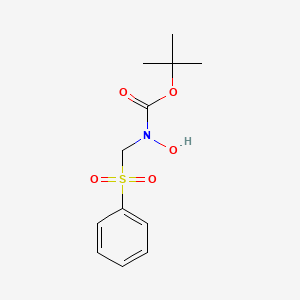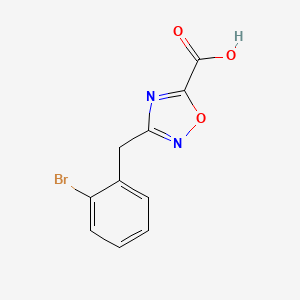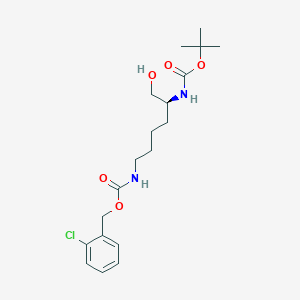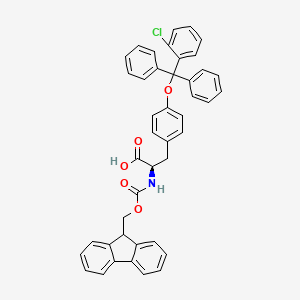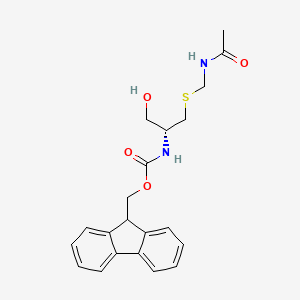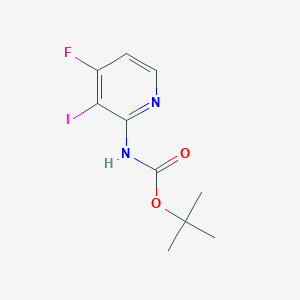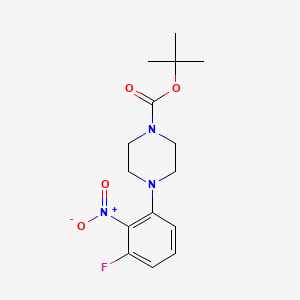
tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Related Compounds : tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is synthesized through various chemical reactions and used as an important intermediate for the synthesis of biologically active compounds, including benzimidazole and other heterocyclic compounds. These intermediates have been characterized using techniques like ESI-MS, 1HNMR, elementary analysis, LCMS, FT-IR, and X-ray diffraction, confirming their structures and providing insights into their molecular conformations and stability (Liu Ya-hu, 2010), (C. Sanjeevarayappa et al., 2015), (Zhi-Ping Yang et al., 2021).
Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal and molecular structures. This includes analysis of bond lengths, angles, and crystallization in different space groups, providing a deep understanding of their structural properties and conformation (Ashwini Gumireddy et al., 2021), (C. Mamat et al., 2012).
Biological and Medicinal Applications
Biological Evaluation : Various derivatives of tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate have been synthesized and evaluated for their biological activities. These compounds have been screened for in vitro antibacterial and anthelmintic activity, showing varying levels of effectiveness against different organisms (B. Kulkarni et al., 2016).
Anticorrosive Properties : A derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been investigated for its anticorrosive properties on carbon steel in acidic environments. The compound showed significant protection against corrosion, with its efficiency increasing with concentration (B. Praveen et al., 2021).
Material Science and Chemical Synthesis Applications
- Synthesis of Pharmaceuticals : The compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. They are utilized in various chemical reactions and structural modifications to produce desired end-products, highlighting their versatility and importance in drug development (Tomomichi Chonan et al., 2011), (Min Wang et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUONWOLEGDYZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)
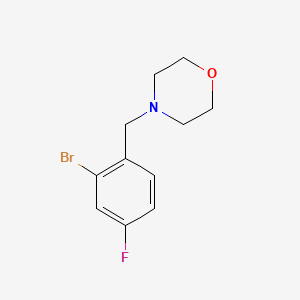
![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)
